3-Bromo-6-methoxychromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-6-methoxychromen-4-one is a chemical compound with the molecular formula C10H9BrO3. It is a derivative of chromanone, a bicyclic compound that serves as a building block in medicinal chemistry. This compound is known for its unique structure, which includes a bromine atom and a methoxy group attached to the chromanone core .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-methoxychromen-4-one typically involves the bromination of 6-methoxychroman-4-one. One common method is to react 6-methoxychroman-4-one with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through various purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-6-methoxychromen-4-one undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The carbonyl group in the chromanone core can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of 3-amino-6-methoxychromen-4-one or 3-thio-6-methoxychromen-4-one.
Oxidation: Formation of 3-bromo-6-methoxybenzaldehyde.
Reduction: Formation of 3-bromo-6-methoxychroman-4-ol.
Wissenschaftliche Forschungsanwendungen
3-Bromo-6-methoxychromen-4-one has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 3-Bromo-6-methoxychromen-4-one involves its interaction with specific molecular targets. For instance, derivatives of this compound have shown high binding affinities to amyloid-beta plaques, which are associated with Alzheimer’s disease. The bromine and methoxy groups play crucial roles in enhancing the binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Bromo-6-methyl-4H-chromen-4-one
- 6-Bromo-3-methyl-4H-chromen-4-one
- 3-Bromo-4-hydroxy-6-methyl-2H-pyran-2-one
Uniqueness
3-Bromo-6-methoxychromen-4-one is unique due to the presence of both a bromine atom and a methoxy group, which confer distinct chemical reactivity and biological activity. Compared to its analogs, this compound exhibits enhanced binding affinities and specificities in biological assays, making it a valuable scaffold in medicinal chemistry .
Eigenschaften
Molekularformel |
C10H7BrO3 |
---|---|
Molekulargewicht |
255.06 g/mol |
IUPAC-Name |
3-bromo-6-methoxychromen-4-one |
InChI |
InChI=1S/C10H7BrO3/c1-13-6-2-3-9-7(4-6)10(12)8(11)5-14-9/h2-5H,1H3 |
InChI-Schlüssel |
VFPGTJCXQULWBM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)OC=C(C2=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.